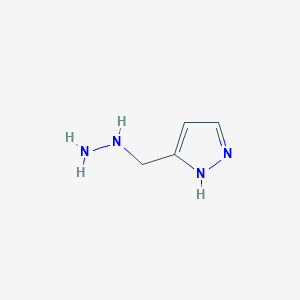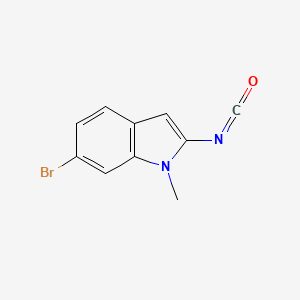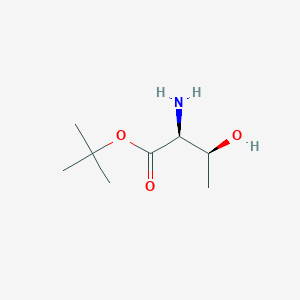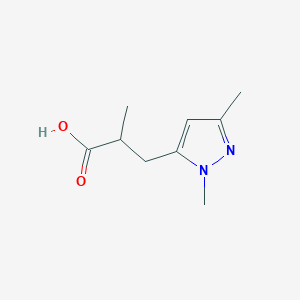
(1-Methyl-3-oxocyclobutyl)methanesulfonylchloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Methyl-3-oxocyclobutyl)methanesulfonylchloride is a chemical compound with the molecular formula C6H9ClO3S. It is a derivative of methanesulfonyl chloride, featuring a cyclobutyl ring with a ketone group and a methyl substituent. This compound is of interest in various fields of chemical research due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-3-oxocyclobutyl)methanesulfonylchloride typically involves the reaction of methanesulfonyl chloride with a suitable cyclobutyl precursor. One common method is the chlorination of methanesulfonic acid with thionyl chloride or phosgene . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. These methods involve the use of large reactors and precise control of reaction parameters to achieve consistent product quality. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
(1-Methyl-3-oxocyclobutyl)methanesulfonylchloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form methanesulfonate esters.
Reduction Reactions: The ketone group can be reduced to an alcohol under suitable conditions.
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids.
Common Reagents and Conditions
Nucleophiles: Alcohols, amines, and thiols are common nucleophiles used in substitution reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents.
Oxidizing Agents: Potassium permanganate (KMnO4) and chromium trioxide (CrO3) are used for oxidation reactions.
Major Products
Methanesulfonate Esters: Formed from substitution reactions with alcohols.
Alcohols: Resulting from the reduction of the ketone group.
Sulfonic Acids: Produced through oxidation reactions.
Wissenschaftliche Forschungsanwendungen
(1-Methyl-3-oxocyclobutyl)methanesulfonylchloride has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its reactivity with nucleophiles.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes
Wirkmechanismus
The mechanism of action of (1-Methyl-3-oxocyclobutyl)methanesulfonylchloride involves its reactivity as an electrophile. The methanesulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of methanesulfonate esters. This reactivity is exploited in various chemical transformations, including the synthesis of complex organic molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methanesulfonyl Chloride: A simpler analog without the cyclobutyl ring.
(3-Oxocyclobutyl)methanesulfonyl Chloride: Similar structure but without the methyl group.
(1-Methyl-3-oxo-cyclobutyl)carbamic Acid tert-Butyl Ester: A related compound with a carbamate group instead of the sulfonyl chloride.
Uniqueness
(1-Methyl-3-oxocyclobutyl)methanesulfonylchloride is unique due to the presence of both a cyclobutyl ring and a methanesulfonyl chloride group. This combination imparts distinct reactivity and makes it a valuable reagent in organic synthesis.
Eigenschaften
Molekularformel |
C6H9ClO3S |
|---|---|
Molekulargewicht |
196.65 g/mol |
IUPAC-Name |
(1-methyl-3-oxocyclobutyl)methanesulfonyl chloride |
InChI |
InChI=1S/C6H9ClO3S/c1-6(2-5(8)3-6)4-11(7,9)10/h2-4H2,1H3 |
InChI-Schlüssel |
VHZAIWSHEPOQJX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(=O)C1)CS(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 3-aminoimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B13567577.png)











